molecular formula C12H7N3O4S2 B2762887 2-[[5-(1,3-dioxoisoindol-2-yl)-1,3,4-thiadiazol-2-yl]sulfanyl]acetic Acid CAS No. 354126-22-0

2-[[5-(1,3-dioxoisoindol-2-yl)-1,3,4-thiadiazol-2-yl]sulfanyl]acetic Acid

Cat. No.: B2762887
CAS No.: 354126-22-0
M. Wt: 321.33
InChI Key: FOICFHHEXFDFFV-UHFFFAOYSA-N
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Description

2-[[5-(1,3-dioxoisoindol-2-yl)-1,3,4-thiadiazol-2-yl]sulfanyl]acetic acid is a complex organic compound that features a unique combination of functional groups, including an isoindole, thiadiazole, and acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[5-(1,3-dioxoisoindol-2-yl)-1,3,4-thiadiazol-2-yl]sulfanyl]acetic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Isoindole Moiety: The isoindole ring can be synthesized through the reaction of phthalic anhydride with ammonia or primary amines under acidic conditions.

    Introduction of the Thiadiazole Ring: The thiadiazole ring is introduced by reacting the isoindole derivative with thiosemicarbazide in the presence of an oxidizing agent such as hydrogen peroxide.

    Attachment of the Acetic Acid Group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

2-[[5-(1,3-dioxoisoindol-2-yl)-1,3,4-thiadiazol-2-yl]sulfanyl]acetic acid can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The isoindole moiety can be reduced to form dihydroisoindole derivatives.

    Substitution: The acetic acid group can participate in nucleophilic substitution reactions to form esters or amides.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Alcohols, amines.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Dihydroisoindole derivatives.

    Substitution Products: Esters, amides.

Scientific Research Applications

2-[[5-(1,3-dioxoisoindol-2-yl)-1,3,4-thiadiazol-2-yl]sulfanyl]acetic acid has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as an anti-inflammatory, anticancer, and antimicrobial agent due to its unique structural features.

    Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules with potential pharmaceutical applications.

Mechanism of Action

The mechanism of action of 2-[[5-(1,3-dioxoisoindol-2-yl)-1,3,4-thiadiazol-2-yl]sulfanyl]acetic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: Enzymes such as cyclooxygenase (COX) and various kinases.

    Pathways Involved: Inhibition of COX enzymes leads to reduced production of pro-inflammatory prostaglandins, while kinase inhibition can affect cell signaling pathways involved in cancer cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    2-((1,3-Dioxoisoindolin-2-yl)oxy)acetic acid: Similar structure but with an oxygen atom instead of sulfur.

    2H-Isoindole-2-acetic acid: Lacks the thiadiazole ring.

Uniqueness

2-[[5-(1,3-dioxoisoindol-2-yl)-1,3,4-thiadiazol-2-yl]sulfanyl]acetic acid is unique due to the presence of both isoindole and thiadiazole rings, which confer distinct chemical and biological properties not found in similar compounds.

Properties

IUPAC Name

2-[[5-(1,3-dioxoisoindol-2-yl)-1,3,4-thiadiazol-2-yl]sulfanyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7N3O4S2/c16-8(17)5-20-12-14-13-11(21-12)15-9(18)6-3-1-2-4-7(6)10(15)19/h1-4H,5H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOICFHHEXFDFFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)C3=NN=C(S3)SCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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